molecular formula C20H21N5O2 B2781109 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108372-31-0

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2781109
CAS No.: 2108372-31-0
M. Wt: 363.421
InChI Key: WHSCDNPDQNZDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The chemical compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, despite its complex structure, is not directly mentioned in the available scientific literature. However, compounds with similar structures have been synthesized and characterized, providing insights into their potential applications and properties. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors demonstrates the critical role of specific structural components in medicinal chemistry, highlighting the importance of stereochemistry in drug design and development (Zecheng Chen et al., 2010). Additionally, studies on the direct synthesis of 6-oxabicyclo[3.2.1]octane derivatives from deoxyinososes reveal the versatility of certain bicyclic and heterocyclic compounds in organic synthesis, potentially offering pathways for the creation of novel therapeutic agents (R. Blattner & R. Ferrier, 1986).

Potential Catalytic and Biological Applications

The structural motifs found in similar compounds suggest potential applications in catalysis and biology. For example, the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents has been explored for mechanistic studies and synthetic applications, indicating the utility of triazole derivatives in facilitating chemical transformations (M. Lakshman et al., 2014). Such findings may suggest avenues for research into the catalytic capabilities of compounds structurally related to this compound, particularly in the context of organic synthesis and drug development.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(13-24-18-6-2-1-5-17(18)22-23-24)25-14-8-9-15(25)12-16(11-14)27-19-7-3-4-10-21-19/h1-7,10,14-16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCDNPDQNZDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4N=N3)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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